Oxazol-2-ylmethanamine hydrochloride
Overview
Description
Oxazol-2-ylmethanamine hydrochloride is a chemical compound with the CAS Number: 1041053-44-4 . It has a molecular weight of 134.57 and its IUPAC name is 1,3-oxazol-2-ylmethanamine hydrochloride .
Molecular Structure Analysis
The InChI code for Oxazol-2-ylmethanamine hydrochloride is1S/C4H6N2O.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3,5H2;1H
. This indicates the presence of a 5-membered oxazole ring with a methanamine group attached to it, and a hydrochloride group. Physical And Chemical Properties Analysis
Oxazol-2-ylmethanamine hydrochloride is a solid . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Neurokinin-1 Receptor Antagonist
Oxazol-2-ylmethanamine hydrochloride derivatives have shown potential as neurokinin-1 (NK1) receptor antagonists. Specifically, compounds such as 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride exhibit high affinity and oral activity as h-NK1 receptor antagonists. These compounds have been effective in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Herbicidal Applications
Oxazol-2-ylmethanamine and its derivatives have been explored for their potential as herbicides. These compounds, including benzoxazoles, have shown phytotoxic activities in various plant species such as onion, tomato, cucumber, and sorghum. They have been compared with oxazolidine analogues to understand the significance of the benzoxazolic structure in herbicidal activity (Sangi et al., 2018).
Medicinal Chemistry
The oxazole nucleus, including oxazol-2-ylmethanamine derivatives, is significant in medicinal chemistry. They offer a wide spectrum of biological activities, making them valuable for medical applications. Oxazole scaffolds have been increasingly utilized for synthesizing new chemical entities in the last few years, due to their therapeutic potentials (Kakkar & Narasimhan, 2019).
Diverse Biological Activities
Oxazole compounds, including oxazol-2-ylmethanamine derivatives, demonstrate a broad range of biological activities due to their ability to bind with various enzymes and receptors. These activities include antibacterial, antifungal, antiviral, antitubercular, anticancer, anti-inflammatory, antidiabetic, antiparasitic, anti-obesitic, anti-neuropathic, and antioxidative effects. Their versatile nature makes them significant in drug discovery and treatment of various diseases (Zhang, Zhao, & Zhou, 2018).
Antibacterial Activity
Specific oxazol-2-ylmethanamine derivatives have been synthesized and evaluated for their antibacterial properties. Compounds containing the 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment exhibited good antibacterial activity against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli (Mehta, 2016).
Antimycobacterial Properties
1-(5-Cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds, derived from oxazol-2-ylmethanamine, have been studied for their antimycobacterial properties. They showed high activity against multidrug-resistant Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis (Sriram et al., 2007).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 and P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
1,3-oxazol-2-ylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJMSYXLHSSGTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazol-2-ylmethanamine hydrochloride | |
CAS RN |
1041053-44-4 | |
Record name | 1-(1,3-oxazol-2-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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